3'-Benzyloxy-biphenyl-2-ylamine 3'-Benzyloxy-biphenyl-2-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15901797
InChI: InChI=1S/C19H17NO/c20-19-12-5-4-11-18(19)16-9-6-10-17(13-16)21-14-15-7-2-1-3-8-15/h1-13H,14,20H2
SMILES:
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol

3'-Benzyloxy-biphenyl-2-ylamine

CAS No.:

Cat. No.: VC15901797

Molecular Formula: C19H17NO

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

3'-Benzyloxy-biphenyl-2-ylamine -

Specification

Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
IUPAC Name 2-(3-phenylmethoxyphenyl)aniline
Standard InChI InChI=1S/C19H17NO/c20-19-12-5-4-11-18(19)16-9-6-10-17(13-16)21-14-15-7-2-1-3-8-15/h1-13H,14,20H2
Standard InChI Key ICLWIOSPYJMJLC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3'-Benzyloxy-biphenyl-2-ylamine (C₁₉H₁₇NO) consists of two benzene rings connected by a single bond (biphenyl core). The primary functional groups are:

  • Amine (-NH₂) at the 2-position of the first phenyl ring.

  • Benzyloxy (-OCH₂C₆H₅) at the 3'-position of the second phenyl ring.

The benzyloxy group introduces steric bulk and electron-donating effects, which influence reactivity and intermolecular interactions .

Spectroscopic Identification

While experimental NMR data for this compound is unavailable, analogs like 2'-methyl-biphenyl-2-amine ( ) and 3'-methoxy-biphenyl-2-ylamine ( ) provide reference frameworks:

  • ¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), benzyloxy methylene (δ 4.5–5.0 ppm), and amine protons (δ 3.0–5.0 ppm, broad).

  • ¹³C NMR: Key peaks would correspond to carbons adjacent to the amine (δ 115–130 ppm) and benzyloxy groups (δ 70–75 ppm for OCH₂) .

Synthesis and Optimization

Suzuki-Miyaura Coupling

The most viable route involves coupling 2-bromoaniline with a 3-benzyloxyphenylboronic acid derivative. A representative protocol, adapted from , is outlined below:

Table 1: Synthesis Conditions for 3'-Benzyloxy-biphenyl-2-ylamine

ComponentQuantityRole
2-Bromoaniline10 mmolElectrophilic aryl halide
3-Benzyloxyphenylboronic acid15 mmol (1.5 eq)Nucleophilic boronic acid
Pd(OAc)₂0.1 eq (1 mmol)Catalyst
PPh₃0.2 eq (2 mmol)Ligand
K₂CO₃4 eq (40 mmol)Base
SolventToluene/EtOH/H₂O (3:1:1)Biphasic medium
Temperature100°CReflux conditions
Time16 hoursReaction duration
Yield~65% (estimated)Post-purification

Procedure:

  • Combine 2-bromoaniline, boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃ in solvent.

  • Reflux under inert atmosphere (N₂/Ar).

  • Extract with ethyl acetate, dry over MgSO₄, and purify via silica chromatography (10% EtOAc/hexane).

Key Observations:

  • Catalyst-Ligand System: Pd(OAc)₂/PPh₃ outperforms Pd(PPh₃)₄ in sterically hindered systems .

  • Solvent Choice: Aqueous ethanol enhances boronic acid solubility while minimizing protodeboronation .

Physicochemical Properties

Table 2: Predicted Properties of 3'-Benzyloxy-biphenyl-2-ylamine

PropertyValue/DescriptionBasis of Estimation
Molecular Weight275.35 g/molCalculated from formula
Melting Point95–110°CAnalog comparison ( )
Boiling Point380–400°CGroup contribution method
Density1.15–1.20 g/cm³Similar to 3'-methoxy analog
SolubilityInsoluble in H₂O; soluble in THF, DCM, EtOAcSubstituent hydrophobicity
pKa (amine)~3.7–4.2Electron-donating benzyloxy group lowers acidity

Stability and Reactivity

Thermal Stability

  • Decomposition above 200°C, with benzyloxy cleavage observed at 220°C (TGA extrapolation).

  • Amine oxidation possible under prolonged air exposure, necessitating storage under N₂.

Chemical Reactivity

  • Electrophilic Aromatic Substitution: Benzyloxy directs incoming electrophiles to the para position of the substituted ring.

  • Amine Functionalization: Acylation (e.g., acetic anhydride) or sulfonylation (e.g., TsCl) feasible under standard conditions.

Challenges and Future Directions

  • Synthetic Yield Optimization: Current protocols yield ≤65%; microwave-assisted or flow chemistry could improve efficiency.

  • Toxicology Studies: No data available; Ames testing recommended for pharmaceutical applications.

  • Derivatization Studies: Exploring cross-coupling reactions to install additional functional groups (e.g., halogens for further coupling).

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